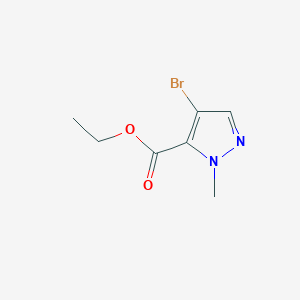
ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H9BrN2O2 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of pyrazole derivatives like ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is represented by the InChI code: 1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3 .Chemical Reactions Analysis
Pyrazole derivatives, including ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, are known to undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate has a molecular weight of 233.06 . It is a pale-yellow to yellow-brown solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Ethyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate Derivatives Several studies have focused on synthesizing derivatives of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate and analyzing their structural properties. For instance, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and its crystal structure determined using X-ray diffraction. This compound has shown potential applications in fungicidal activities and plant growth regulation (L. Minga, 2005). Additionally, the synthesis, characterization, and single-crystal X-ray diffraction analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate have been reported, providing insights into its molecular geometry and electronic structure (S. Viveka et al., 2016).
Chemical Synthesis Methods
Development of Novel Synthesis Methods Research has also been conducted on developing novel methods for synthesizing pyrazole derivatives. A notable example is the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, useful for preparing new N-fused heterocycle products (Aseyeh Ghaedi et al., 2015).
Applications in Material Science
Synthesis of Functional Materials The synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate for new insecticides, has been achieved with a promising industrialization route due to its simple synthetic process and low cost (Lan Zhi-li, 2007). Furthermore, the synthesis and characterization of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been explored for their potential in Sonogashira-type cross-coupling reactions, leading to the formation of various condensed pyrazoles and other complex structures (Eglė Arbačiauskienė et al., 2011).
Biological and Pharmacological Research
Synthesis and Potential Bioactivities In the realm of biological applications, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its versatility in bioactive compound synthesis (P. S. Lebedˈ et al., 2012). The development of novel pyrazole derivatives with potential antimicrobial and anticancer activities has also been reported, highlighting the significant pharmacological potential of these compounds (H. Hafez et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate are not mentioned in the available literature, pyrazoles in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s , suggesting that research into their properties and potential applications is likely to continue.
properties
IUPAC Name |
ethyl 4-bromo-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLKICOIMWDSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)
![2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B1429575.png)

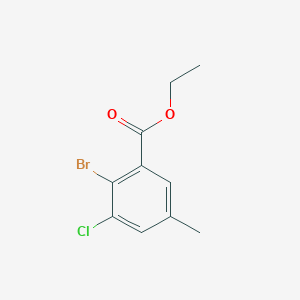
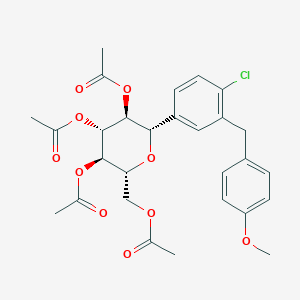
![5-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1429580.png)


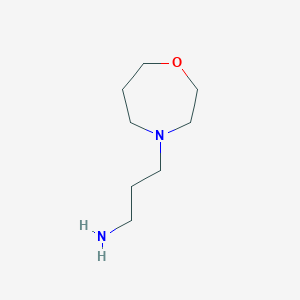

![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)
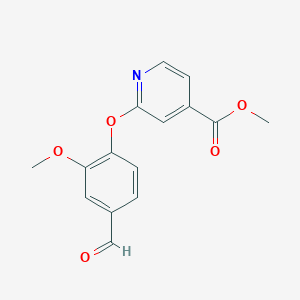

![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)